N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(ethylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(ethylthio)benzamide, also known as EPOB, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. EPOB has been studied for its ability to inhibit the activity of a protein called glycogen synthase kinase 3β (GSK3β), which is involved in various cellular processes such as cell differentiation, proliferation, and survival.
Scientific Research Applications
Heterocyclic Chemistry and Synthesis Techniques
Heterocyclic chemistry plays a crucial role in the design and synthesis of this compound, leveraging reactions involving N-benzoylthioamides to form 1H-1,2,4-triazoles and 1,2,4-oxadiazoles. Such processes are foundational for developing novel compounds with potential pharmaceutical applications. The reactivity of S-methyl derivatives with amidines leading to 1,3,5-triazines highlights the versatility of this compound in synthesizing diverse heterocycles (Whitfield & Papadopoulos, 1981).
Antimicrobial and Antifungal Properties
Research into 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles, synthesized from the oxidative cyclization of hydrazones derived from similar ethylpyridin compounds, has shown potent to weak antimicrobial activity. This suggests the potential of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(ethylthio)benzamide derivatives in developing novel antimicrobial agents (Gaonkar, Rai, & Prabhuswamy, 2006).
Anticancer Activity
Derivatives of benzamide, such as those synthesized from N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, have been evaluated for their anticancer activity against several cancer cell lines. These studies highlight the potential therapeutic applications of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(ethylthio)benzamide derivatives in oncology (Ravinaik et al., 2021).
Antidiabetic Screening
Novel dihydropyrimidine derivatives synthesized from related compounds have been screened for antidiabetic activity, demonstrating the compound's relevance in developing treatments for metabolic disorders. Such research underscores the compound's utility in screening for bioactive molecules with potential antidiabetic properties (Lalpara et al., 2021).
Neuroleptic Activity
The synthesis and evaluation of benzamides, including derivatives of the discussed compound, have shown potential neuroleptic activity. This suggests its applicability in researching treatments for neurological disorders, emphasizing the compound's versatility in medicinal chemistry applications (Iwanami et al., 1981).
properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-3-25-16-10-9-13(11-20-16)18-22-17(26-23-18)12-21-19(24)14-7-5-6-8-15(14)27-4-2/h5-11H,3-4,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKTUVOROWWKTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(ethylthio)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.